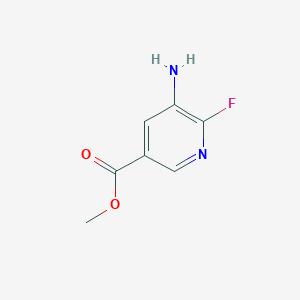

Methyl 5-Amino-6-fluoronicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

methyl 5-amino-6-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,9H2,1H3 |

InChI Key |

PIXYJTRGYJGEFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)F)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Amino 6 Fluoronicotinate

Precursor Synthesis and Halogenation Strategies

The initial stages of synthesizing methyl 5-amino-6-fluoronicotinate are crucial for establishing the core structure of the molecule. These steps involve the synthesis of fluoronicotinate precursors and the strategic introduction of halogen atoms at specific positions on the pyridine (B92270) ring.

Synthesis of Fluoronicotinates

The synthesis of fluorinated nicotinates is a key step that can be achieved through various methods. One common approach involves the use of nucleophilic aromatic substitution (SNAr) reactions. acs.org These reactions are particularly effective for introducing a fluorine atom onto an aromatic ring, especially when the ring is activated by electron-withdrawing groups. libretexts.org The pyridine nitrogen itself acts as an activating group, facilitating nucleophilic attack. akjournals.com

Another strategy involves the use of halogen-exchange reactions, where a different halogen, such as chlorine or bromine, is replaced by fluorine. This is often accomplished using fluoride (B91410) sources like potassium fluoride (KF) or cesium fluoride (CsF). acs.org The choice of fluorinating agent and reaction conditions can significantly impact the yield and selectivity of the reaction.

Introduction of Halogen (e.g., Bromine, Chlorine) at C-5/C-6 Positions

The introduction of a halogen, such as bromine or chlorine, at the C-5 or C-6 position of the nicotinate (B505614) ring is a critical step that sets the stage for subsequent amination. mdpi.com Halogenation can be achieved through several methods, including electrophilic aromatic substitution. rsc.org However, the electron-deficient nature of the pyridine ring can make electrophilic substitution challenging.

More commonly, halogenation is accomplished through diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction. Alternatively, direct halogenation can be performed using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. wikipedia.org The position of halogenation is influenced by the existing substituents on the pyridine ring and the reaction conditions employed. For instance, the synthesis of 5-halogenated nicotinic acid can be achieved by reacting 3-cyanopyridine (B1664610) with a solid halogenating agent. google.com

| Precursor | Halogenating Agent | Position of Halogenation | Reference |

| Nicotinic acid ester | N-Bromosuccinimide (NBS) | C-5 | chemicalbook.com |

| 3-Cyanopyridine | Solid halogenating reagent | C-5 | google.com |

| Nicotinic acid | Thionyl chloride | C-2 (as acid chloride) | google.com |

Amination Strategies at C-5 Position

The introduction of the amino group at the C-5 position is a pivotal step in the synthesis of the target compound. This can be accomplished through various amination strategies, each with its own advantages and limitations.

Direct Amination Approaches

Direct amination involves the direct replacement of a leaving group, typically a halogen, with an amino group. This is often achieved using ammonia (B1221849) or an ammonia equivalent as the nucleophile. nih.gov The reaction is typically carried out at elevated temperatures and pressures. The reactivity of the halogen leaving group often follows the order F > Cl > Br > I in nucleophilic aromatic substitution reactions, which is contrary to the trend in SN2 reactions. libretexts.org This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. libretexts.org

Indirect Amination via Nitro or Cyano Precursors

An alternative to direct amination is the use of indirect methods involving nitro or cyano precursors. In this approach, a nitro or cyano group is first introduced at the desired position, which is then reduced to an amino group.

The introduction of a nitro group can be achieved through nitration of the pyridine ring, although this can sometimes lead to mixtures of isomers. Once the nitro-substituted precursor is obtained, it can be reduced to the corresponding amine using various reducing agents, such as hydrogen gas with a palladium catalyst, or iron powder in an acidic medium. prepchem.comgoogle.com Aromatic nitro compounds are important intermediates in organic synthesis. researchgate.net

Similarly, a cyano group can be introduced and subsequently reduced. For example, methyl 6-amino-5-cyanonicotinate can serve as a precursor. cymitquimica.com The cyano group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, providing further synthetic flexibility.

| Precursor | Reagents for Amination | Product | Reference |

| Methyl 6-amino-5-nitronicotinate | H₂, Pd/C | Methyl 5,6-diaminonicotinate | prepchem.com |

| 5-Nitro-6-methyl benzimidazolone | Iron powder or H₂/catalyst | 5-Amino-6-methyl benzimidazolone | google.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions for Amino Group Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing an amino group onto an aromatic ring. semanticscholar.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a Meisenheimer complex, which then expels a leaving group to restore aromaticity. libretexts.org

For the synthesis of this compound, an SNAr reaction would typically involve a 5-halo-6-fluoronicotinate precursor and an amine nucleophile. The presence of the electron-withdrawing ester group and the fluorine atom activates the ring towards nucleophilic attack. nih.gov The choice of solvent and base is critical for the success of SNAr reactions. mdpi.com Dimethyl sulfoxide (B87167) (DMSO) is often used as a solvent due to its ability to solvate cations, thereby increasing the nucleophilicity of the amine. mdpi.com

The efficiency of SNAr reactions can be influenced by the nature of the leaving group and the nucleophile. semanticscholar.org While fluorine is an excellent leaving group in SNAr reactions, other halogens can also be displaced.

Esterification and Functional Group Interconversion

The introduction of the methyl ester and the amino group, along with the fluorine atom, often involves a series of functional group interconversions and a final esterification step. The precise sequence of these reactions is crucial for achieving high yields and purity.

Synthesis of Methyl Ester Moiety

The formation of the methyl ester group on the nicotinic acid backbone is a fundamental transformation in the synthesis of the title compound. Several established esterification methods can be employed, starting from the corresponding carboxylic acid, 5-amino-6-fluoronicotinic acid.

One of the most common and direct methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), with a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) chemicalbook.com. The reaction is reversible, and the use of excess methanol helps to drive the equilibrium towards the formation of the methyl ester libretexts.org. The reaction of nicotinic acid with methanol under reflux in the presence of concentrated sulfuric acid for an extended period, followed by purification, is a well-documented procedure for producing methyl nicotinate chemicalbook.com. A similar approach can be applied to the synthesis of this compound from its corresponding acid precursor.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-amino-6-fluoronicotinoyl chloride can then be reacted with methanol to afford the desired ester. This two-step procedure is often advantageous as it proceeds under milder conditions and is generally irreversible, leading to high yields researchgate.net. For instance, isonicotinic acid has been successfully converted to its methyl ester by first reacting with SOCl₂ at 0 °C and then heating the reaction mixture with methanol researchgate.net.

Recent research has also explored the use of solid acid catalysts to facilitate esterification, offering advantages in terms of catalyst recovery and reuse. For example, MoO₃/SiO₂ has been shown to be an effective bifunctional catalyst for the synthesis of methyl nicotinate from nicotinic acid and methanol researchgate.net.

| Starting Material | Reagents | Method | Key Features |

| 5-Amino-6-fluoronicotinic acid | Methanol, H₂SO₄ | Fischer-Speier Esterification | Reversible; requires excess alcohol and acid catalyst. chemicalbook.comlibretexts.org |

| 5-Amino-6-fluoronicotinic acid | 1. SOCl₂ 2. Methanol | Acyl Chloride Formation | Generally irreversible; often results in high yields. researchgate.net |

| 5-Amino-6-fluoronicotinic acid | Methanol, MoO₃/SiO₂ | Heterogeneous Catalysis | Catalyst is recoverable and reusable. researchgate.net |

Transesterification Processes

Transesterification is another viable method for the synthesis of this compound, particularly if a different ester of 5-amino-6-fluoronicotinic acid is more readily available. This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst masterorganicchemistry.com.

Under basic conditions, an alkoxide, such as sodium methoxide (B1231860) (NaOMe), is typically used as the catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the ester masterorganicchemistry.com. For the synthesis of this compound, reacting an ethyl or other alkyl ester of 5-amino-6-fluoronicotinic acid with a large excess of methanol and a catalytic amount of sodium methoxide would be a plausible route.

Acid-catalyzed transesterification is also widely employed. In this case, a strong acid like sulfuric acid protonates the carbonyl oxygen of the starting ester, rendering it more susceptible to nucleophilic attack by methanol masterorganicchemistry.com. To ensure a high conversion to the methyl ester, methanol is typically used as the solvent to drive the equilibrium forward google.comgoogleapis.com.

| Reaction Type | Catalyst | Mechanism | Key Considerations |

| Base-Catalyzed Transesterification | Sodium Methoxide (NaOMe) | Nucleophilic Addition-Elimination | The alkoxide of the desired alcohol is used as the catalyst. masterorganicchemistry.com |

| Acid-Catalyzed Transesterification | Sulfuric Acid (H₂SO₄) | Protonation, Nucleophilic Attack, Elimination | The desired alcohol is often used as the solvent to drive the reaction. masterorganicchemistry.comgoogle.comgoogleapis.com |

Catalytic Approaches in Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of functionalized aromatics and heteroaromatics like this compound is no exception, with transition metal catalysis playing a pivotal role.

Palladium-Catalyzed Coupling Reactions for Functionalization

Palladium catalysis is a powerful tool for the formation of carbon-heteroatom bonds, and it offers strategic routes for introducing the fluorine and amino groups onto the nicotinic acid framework.

One potential strategy involves the palladium-catalyzed fluorination of a bromo- or triflate-substituted aminonicotinate precursor. For example, a precursor such as methyl 5-amino-6-bromonicotinate could potentially undergo fluorination using a palladium catalyst in conjunction with a fluoride source. Research has demonstrated the palladium-catalyzed fluorination of heteroaryl bromides, although it is noted to be a challenging transformation mit.edu. Another approach is the fluorination of arylboronic acid derivatives, which has been shown to be a practical method for synthesizing aryl fluorides nih.govscispace.com. This would involve converting a bromo-substituted precursor to a boronic acid or ester, followed by palladium-catalyzed fluorination.

Conversely, a palladium-catalyzed amination (Buchwald-Hartwig amination) could be employed to introduce the amino group. Starting from a precursor like methyl 6-fluoro-5-bromonicotinate, reaction with an ammonia equivalent in the presence of a suitable palladium catalyst and ligand could yield the desired product.

While direct palladium-catalyzed fluorination of C-H bonds is an emerging field, it presents a future possibility for a more atom-economical synthesis.

| Reaction | Precursor Example | Catalyst System | Key Feature |

| Pd-catalyzed Fluorination | Methyl 5-amino-6-bromonicotinate | Pd catalyst, ligand, fluoride source | Introduction of fluorine at a specific position. mit.edu |

| Pd-catalyzed Fluorination | Methyl 5-amino-6-(pinacolboryl)nicotinate | Pd catalyst, ligand, fluoride source | Fluorination of a boronic ester derivative. nih.govscispace.com |

| Pd-catalyzed Amination | Methyl 6-fluoro-5-bromonicotinate | Pd catalyst, ligand, ammonia source | Introduction of the amino group. |

Other Transition Metal-Mediated Syntheses

Besides palladium, other transition metals, particularly copper, have been shown to be effective in catalyzing similar transformations.

Copper-catalyzed C-H fluorination has emerged as a promising method. Using a directing group, such as an aminoquinoline amide, copper catalysts can facilitate the ortho-fluorination of C-H bonds in benzoic acid derivatives with a fluoride source like AgF nih.gov. This strategy could potentially be adapted for the synthesis of 6-fluoronicotinic acid derivatives. Furthermore, copper-mediated radiofluorination of aromatic C-H bonds using K¹⁸F has been demonstrated, highlighting the utility of copper in fluorine chemistry umich.edu.

Copper-catalyzed amination also provides an alternative to palladium-based methods. For instance, copper-catalyzed electrophilic amination of organozinc reagents using O-benzoyl hydroxylamines as the nitrogen source has been reported to be a versatile method for forming C-N bonds with a wide range of substrates nih.gov. A strategy involving the conversion of a bromo-substituted fluoronicotinate to an organozinc species, followed by copper-catalyzed amination, could be envisioned. Additionally, copper has been shown to catalyze the aminofluorination of alkenes, demonstrating its ability to facilitate the introduction of both amine and fluorine functionalities nih.gov.

These copper-catalyzed methods offer potentially more cost-effective and complementary strategies to those involving palladium.

| Reaction | Metal | Precursor Type | Key Feature |

| C-H Fluorination | Copper | Benzoic acid derivative with directing group | Directs fluorination to a specific C-H bond. nih.gov |

| Electrophilic Amination | Copper | Organozinc reagent | Forms a C-N bond from a C-metal bond. nih.gov |

| Aminofluorination | Copper | Alkene | Simultaneous introduction of amino and fluoro groups. nih.gov |

Stereoselective Synthesis and Chiral Modifications (if applicable)

The target molecule, this compound, is an achiral molecule as it does not possess any stereocenters and is not chiral. Therefore, stereoselective synthesis is not directly applicable to its preparation.

However, the principles of stereoselective synthesis would become highly relevant if chiral modifications were to be introduced to the molecule. For example, if a chiral substituent were to be attached to the amino group, or if a chiral side chain were to be introduced at another position on the pyridine ring, then stereoselective methods would be necessary to control the resulting stereochemistry.

In related fields, stereoselective syntheses of fluorinated and non-fluorinated amino acids and their derivatives are well-established. These methods often employ chiral auxiliaries, chiral catalysts, or stereoselective reductions to control the formation of stereocenters google.com. While no literature has been found detailing a stereoselective synthesis of a chiral derivative of this compound, the extensive body of work on the stereoselective synthesis of other complex molecules provides a strong foundation for how such a synthesis could be designed and executed if a chiral analogue were to become a synthetic target.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical aspect of synthesizing this compound to maximize the yield and purity of the product at each stage of the synthetic sequence. This involves a systematic investigation of various reaction parameters, including temperature, solvent, catalyst, and reaction time.

For the key fluorination step, which often involves a nucleophilic aromatic substitution, the choice of the fluoride source and the reaction conditions are paramount. Spray-drying of potassium fluoride is a common technique to enhance its reactivity. The reaction is typically conducted in a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to facilitate the dissolution of the fluoride salt and promote the substitution reaction. The temperature is a crucial parameter to control, as higher temperatures can lead to side reactions and decomposition of the starting material or product.

The subsequent reduction of the nitro group to an amino group is another critical step where optimization is essential. Common reducing agents for this transformation include tin(II) chloride, iron powder in the presence of an acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). The choice of the reducing agent and solvent system can influence the selectivity and yield of the reaction. For instance, catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation.

A systematic approach to optimization would involve screening different combinations of these parameters to identify the optimal conditions for each synthetic step. Design of Experiments (DoE) methodologies can be employed to efficiently explore the reaction space and identify the key factors influencing the yield and purity.

Table 1: Optimization Parameters for Key Synthetic Steps

| Synthetic Step | Parameter | Conditions Explored | Goal |

| Fluorination | Fluoride Source | KF, CsF, TBAF | Maximize substitution efficiency |

| Solvent | DMSO, DMF, Sulfolane | Enhance solubility and reaction rate | |

| Temperature | 80-150°C | Balance reaction rate and side reactions | |

| Catalyst | Phase-transfer catalysts (e.g., 18-crown-6) | Improve fluoride solubility and reactivity | |

| Nitration | Nitrating Agent | HNO₃/H₂SO₄, NO₂BF₄ | Control regioselectivity and yield |

| Temperature | 0-25°C | Prevent over-nitration and decomposition | |

| Reduction | Reducing Agent | SnCl₂, Fe/HCl, H₂/Pd-C | Achieve complete and clean reduction |

| Solvent | Ethanol (B145695), Ethyl Acetate, Methanol | Facilitate reaction and product isolation | |

| Pressure (for H₂) | 1-5 atm | Optimize reaction time for hydrogenation |

Large-Scale Synthesis Considerations for Research Materials

The transition from a laboratory-scale synthesis to the production of larger quantities of this compound for research purposes introduces a new set of challenges and considerations. The primary goals of large-scale synthesis are to ensure safety, reproducibility, cost-effectiveness, and high purity of the final compound.

Key considerations for the scale-up of this synthesis include:

Heat Management: Many of the reactions in the proposed synthetic sequence, particularly nitration and fluorination, can be highly exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors with precise temperature control is essential.

Reagent Handling and Stoichiometry: The handling of large quantities of potentially hazardous reagents, such as concentrated acids and flammable solvents, requires strict safety protocols and specialized equipment. Accurate control of reagent stoichiometry is also critical to maximize yield and minimize the formation of impurities.

Purification Methods: Purification techniques that are feasible on a small scale, such as column chromatography, may not be practical or cost-effective for large-scale production. Alternative methods like recrystallization, distillation, or crystallization from a suitable solvent system are often preferred. The development of a robust crystallization procedure is a key aspect of process development for large-scale synthesis.

Solvent Selection and Recycling: The choice of solvents for a large-scale process is influenced by factors such as cost, safety, environmental impact, and ease of recovery and recycling. Solvents with higher boiling points may be preferred to minimize losses due to evaporation, but they also require more energy for removal.

Process Safety Analysis: A thorough process safety analysis, including a Hazard and Operability (HAZOP) study, should be conducted before attempting a large-scale synthesis. This helps to identify potential hazards and implement appropriate control measures to ensure safe operation.

By carefully addressing these considerations, a safe, efficient, and scalable process for the production of this compound for research applications can be developed.

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Amino 6 Fluoronicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Different NMR techniques provide specific insights into the chemical environment of protons, carbons, and other magnetically active nuclei like fluorine.

¹H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The spectrum of Methyl 5-Amino-6-fluoronicotinate is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the ester group.

The aromatic region would likely display two doublets corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing ester and fluorine substituents. The coupling between these adjacent protons would result in a characteristic splitting pattern. The amine (NH₂) protons would typically appear as a broad singlet, and the methyl (CH₃) protons of the ester group would also be a sharp singlet, shifted downfield due to the adjacent oxygen atom.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 (aromatic) | 7.5 - 8.0 | d | 2-3 |

| H-4 (aromatic) | 7.0 - 7.5 | d | 2-3 |

| -NH₂ (amine) | 4.0 - 5.0 | br s | - |

| -OCH₃ (ester) | 3.8 - 4.0 | s | - |

Note: Predicted data based on typical chemical shift ranges for similar structures. s = singlet, d = doublet, br s = broad singlet.

¹³C NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon atoms in a molecule and to gain information about their chemical environment and bonding. The ¹³C NMR spectrum of this compound would show distinct signals for each of the seven carbon atoms in the molecule.

The carbonyl carbon of the ester group is expected to appear at the most downfield position (160-170 ppm). The carbons of the pyridine ring will resonate in the aromatic region (100-160 ppm), with their specific shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine will show a large C-F coupling constant. The methyl carbon of the ester group will appear at the most upfield position.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | 165 - 175 |

| C-6 (C-F) | 150 - 160 (d, ¹JCF ≈ 240-260 Hz) |

| C-5 (C-N) | 135 - 145 |

| C-3 (C-COOCH₃) | 120 - 130 |

| C-2 | 115 - 125 |

| C-4 | 110 - 120 |

| -OCH₃ (ester) | 50 - 55 |

Note: Predicted data based on typical chemical shift ranges and coupling constants for similar fluorinated pyridine derivatives. d = doublet.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shift of the fluorine atom in this compound would provide information about its electronic environment. The signal would likely appear as a doublet due to coupling with the adjacent aromatic proton (H-4). The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the molecular structure. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. nih.gov For this compound, a cross-peak between the signals of the two aromatic protons (H-2 and H-4) would confirm their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It would be used to definitively assign the signals of the protonated carbons in the molecule by linking the ¹H and ¹³C NMR data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this ion would provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The pyridine ring itself can also undergo characteristic fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

No specific Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS data, including retention times, molecular ion peaks, or fragmentation patterns for this compound, has been found in published literature.

In general, LC-MS analysis of related pyridine carboxylic acid esters would be expected to show a prominent protonated molecular ion [M+H]⁺ in positive ion mode electrospray ionization (ESI). nih.govbohrium.comnih.gov Derivatization of the carboxylic acid group, though already esterified in the target compound, is a common strategy to enhance ionization efficiency and chromatographic retention for similar acidic compounds. nih.govnih.govresearchgate.net The fragmentation of such compounds in MS/MS would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and cleavages within the pyridine ring structure. However, without experimental data, these are only general predictions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Specific Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound are not available in the public domain.

Based on the structure of the molecule, the IR spectrum would be expected to exhibit characteristic absorption bands for the following functional groups:

N-H stretching vibrations of the primary amine (NH₂) group, typically appearing in the range of 3300-3500 cm⁻¹.

C=O stretching vibration of the methyl ester group, usually found around 1700-1750 cm⁻¹.

C-F stretching vibration , which can appear in the fingerprint region, generally between 1000-1400 cm⁻¹.

C-N and C-C stretching vibrations within the pyridine ring, contributing to a complex pattern of bands in the fingerprint region.

Aromatic C-H stretching vibrations .

General studies on the vibrational spectra of pyridine and its derivatives confirm these expected regions. nih.govcdnsciencepub.comacs.orgnih.gov

The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) would likely show absorption maxima characteristic of substituted pyridine rings, which are typically observed in the UV region. researchgate.net The presence of the amino and fluoro substituents would influence the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Structure and Conformation

No published single-crystal X-ray diffraction data for this compound could be located. Therefore, a definitive determination of its solid-state structure, including bond lengths, bond angles, and crystal packing, is not possible at this time.

Crystal Structure Determination

Without experimental X-ray diffraction data, the crystal system, space group, and unit cell dimensions of this compound remain unknown. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov

Intermolecular Interactions and Packing Arrangements

While the specific intermolecular interactions and packing arrangement for this compound are unknown, studies on related fluorinated aromatic and pyridine compounds provide insights into the types of interactions that might be expected. These could include:

Hydrogen bonding: The amino group (N-H) can act as a hydrogen bond donor, and the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors.

π-π stacking: The aromatic pyridine rings could stack on top of each other.

C-H···F and C-F···π interactions: The fluorine substituent can participate in various weak intermolecular interactions. nih.govresearchgate.netresearchgate.netsoton.ac.uk

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) (if chiral analogs)

This compound is an achiral molecule and therefore does not exhibit a Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectrum. These spectroscopic techniques are exclusively used for the analysis of chiral molecules, as they measure the differential absorption of left and right circularly polarized light. nih.govcas.czjascoinc.comcapes.gov.bracs.org No information on chiral analogs of this compound and their corresponding VCD or ECD spectra was found in the conducted searches.

Chemical Reactivity and Reaction Mechanisms of Methyl 5 Amino 6 Fluoronicotinate

Reactivity of the Amino Group

The amino group at the 5-position of the pyridine (B92270) ring is a primary nucleophilic center and can participate in a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing effects of the adjacent fluorine atom and the ester group, which can modulate its basicity and nucleophilicity.

Acylation and Sulfonylation Reactions

The primary amino group of methyl 5-amino-6-fluoronicotinate is expected to readily undergo acylation and sulfonylation reactions with appropriate electrophilic reagents. These reactions are fundamental in organic synthesis for the formation of amide and sulfonamide linkages, respectively.

Acylation: In a manner analogous to other aminopyridines, this compound can be acylated using acyl halides, anhydrides, or other activated carboxylic acid derivatives. For instance, the acylation of 2-aminopyridine (B139424) with acetic anhydride (B1165640) is a well-established procedure that proceeds efficiently. dissertationtopic.net This suggests that this compound would react similarly to form the corresponding N-acetyl derivative. The reaction typically proceeds in the presence of a base or with excess amine to neutralize the acid byproduct.

Sulfonylation: The amino group can also be converted to a sulfonamide by reaction with sulfonyl chlorides, such as toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine. Sulfonamides are significant functional groups in medicinal chemistry. researchgate.net

| Reagent Category | Specific Reagent Example | Expected Product |

| Acyl Halide | Acetyl chloride | Methyl 5-(acetylamino)-6-fluoronicotinate |

| Acid Anhydride | Acetic anhydride | Methyl 5-(acetylamino)-6-fluoronicotinate |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Methyl 6-fluoro-5-(4-methylphenylsulfonamido)nicotinate |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions. dissertationtopic.netgoogle.comnih.gov

The diazotization of aminopyridines is a well-documented process. amelica.org For example, the synthesis of 2-amino-5-fluoropyridine (B1271945) involves the diazotization of an aminopyridine precursor, followed by a Schiemann reaction. dissertationtopic.netresearchgate.net This suggests that the amino group of this compound can be readily diazotized.

Once formed, the diazonium salt can be displaced by a range of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction. This allows for the introduction of various substituents in place of the original amino group.

| Reaction Name | Reagents | Expected Product |

| Diazotization | NaNO₂, HCl (aq) | Methyl 6-fluoro-5-(diazonium)nicotinate chloride |

| Sandmeyer (Chlorination) | CuCl, HCl | Methyl 5-chloro-6-fluoronicotinate |

| Sandmeyer (Bromination) | CuBr, HBr | Methyl 5-bromo-6-fluoronicotinate |

| Sandmeyer (Cyanation) | CuCN, KCN | Methyl 5-cyano-6-fluoronicotinate |

| Schiemann Reaction | HBF₄, heat | Methyl 5,6-difluoronicotinate |

Condensation Reactions

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reactivity is characteristic of primary amines. The reaction of α-amino acid phenylhydrazides with carbonyl compounds to form imidazolidinone derivatives is a known transformation. researchgate.net While the electronic environment of the amino group in this compound is different, the fundamental reactivity is expected to be similar. These reactions are typically catalyzed by an acid and involve the reversible formation of a carbinolamine intermediate followed by dehydration.

| Carbonyl Compound | Expected Product |

| Benzaldehyde | Methyl 6-fluoro-5-((E)-benzylideneamino)nicotinate |

| Acetone | Methyl 6-fluoro-5-((E)-propan-2-ylideneamino)nicotinate |

Reactivity of the Ester Group

The methyl ester group at the 3-position of the pyridine ring is susceptible to nucleophilic attack at the carbonyl carbon. Its reactivity is influenced by the electronic nature of the substituted pyridine ring.

Hydrolysis and Amidation

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-6-fluoronicotinic acid, under either acidic or basic conditions. libretexts.orgyoutube.com Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org Base-mediated hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate workup step to afford the carboxylic acid. libretexts.org The hydrolysis of 6-fluoronicotinic acid esters has been reported to proceed under alkaline conditions. google.com

Amidation: The ester can be converted directly to an amide by reaction with an amine. This transformation often requires elevated temperatures or the use of a catalyst. The direct amidation of esters is a topic of ongoing research, with various methods being developed to facilitate this conversion. nih.gov

| Reaction Type | Reagents | Expected Product |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl) | 5-Amino-6-fluoronicotinic acid |

| Basic Hydrolysis | NaOH (aq), then H⁺ workup | 5-Amino-6-fluoronicotinic acid |

| Amidation | Benzylamine, heat | N-Benzyl-5-amino-6-fluoronicotinamide |

Reduction Reactions

The ester group of this compound can be reduced to a primary alcohol, (5-amino-6-fluoropyridin-3-yl)methanol. This transformation typically requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). The reduction of methyl nicotinate (B505614) to 3-pyridyl methanol (B129727) using sodium borohydride (B1222165) in the presence of methanol has also been reported, although this method may require more forcing conditions. bldpharm.com Given the presence of other reducible functional groups is not a concern in this specific molecule, standard ester reduction protocols are expected to be effective.

| Reducing Agent | Expected Product |

| Lithium aluminum hydride (LiAlH₄) | (5-Amino-6-fluoropyridin-3-yl)methanol |

| Sodium borohydride (NaBH₄) / Methanol | (5-Amino-6-fluoropyridin-3-yl)methanol |

Reactivity of the Fluorinated Pyridine Ring

The reactivity of the pyridine ring in this compound is a nuanced balance of electronic effects. The ring nitrogen and the methoxycarbonyl group are electron-withdrawing, rendering the pyridine core electron-deficient. This effect is further intensified by the inductive-withdrawing fluorine atom. Conversely, the amino group at the C5 position is a powerful electron-donating group, which activates the ring, particularly at the ortho and para positions. This push-pull electronic environment is central to its chemical behavior.

Nucleophilic Aromatic Substitution on Halogenated Position

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for this compound. The fluorine atom at the C6 position is activated towards displacement by the electron-withdrawing pyridine nitrogen at the ortho position and the methyl ester group at the para position (relative to the C3-position of the ester). This makes the C6 carbon atom highly electrophilic and susceptible to attack by nucleophiles.

A variety of nucleophiles can displace the fluoride (B91410) ion. For instance, reaction with alkoxides, such as sodium methoxide (B1231860), would yield the corresponding 6-methoxy derivative. Similarly, amines can be used to introduce different amino groups at the C6 position, a common strategy in the synthesis of biologically active molecules. The reaction proceeds via a Meisenheimer-type intermediate, where the negative charge is stabilized by the electron-withdrawing features of the ring.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium Methoxide (NaOMe) | Methyl 5-amino-6-methoxynicotinate |

| Amine | Benzylamine | Methyl 5-amino-6-(benzylamino)nicotinate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl 5-amino-6-(phenylthio)nicotinate |

Metalation and Cross-Coupling Reactions

The fluorinated pyridine ring of this compound is a versatile substrate for various metal-catalyzed cross-coupling reactions. The C-F bond, while strong, can be activated for participation in catalytic cycles. More commonly, the focus is on transformations involving other positions or functional groups.

However, should the amino group be protected, directed ortho-metalation could potentially occur at the C4 position, guided by the protected amino group. The resulting organometallic intermediate could then be trapped with various electrophiles.

More significantly, this compound can be a coupling partner in reactions like the Suzuki, Stille, or Buchwald-Hartwig aminations, typically after conversion of one of the functional groups into a more reactive species (e.g., a triflate or a halide other than fluoride). However, modern catalysis has also made strides in the direct use of C-F bonds for cross-coupling, although this remains a more challenging transformation.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic and Thermodynamic Control in Reactions

In reactions with multiple potential sites of reactivity, kinetic and thermodynamic control can dictate the product distribution. For instance, in a potential electrophilic substitution, the initial site of attack (kinetic product) might not be the most stable product (thermodynamic product). The reaction conditions, such as temperature and reaction time, would be critical in determining the final outcome.

In the case of SNAr reactions, the formation of the Meisenheimer intermediate is typically the rate-determining step. The stability of this intermediate, and thus the reaction rate, is highly dependent on the ability of the pyridine ring and its substituents to stabilize the negative charge.

Proposed Reaction Pathways and Intermediates

The primary and most well-understood reaction pathway for this molecule is the SNAr mechanism. The key steps are:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C6 position, which bears the fluorine atom. This leads to the formation of a tetrahedral intermediate, known as a Meisenheimer complex.

Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized across the electron-deficient pyridine ring and is stabilized by the electron-withdrawing nitrogen atom and the methyl ester group.

Fluoride Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast.

For metal-catalyzed cross-coupling reactions, the pathways are more complex and depend on the specific catalytic cycle (e.g., Suzuki, Heck). A general cycle would involve:

Oxidative Addition: The metal catalyst (e.g., a Palladium(0) complex) inserts into the C-X bond (where X could be F or another leaving group).

Transmetalation: In reactions like Suzuki or Stille, a second organometallic reagent transfers its organic group to the catalyst.

Reductive Elimination: The two coupled fragments are eliminated from the metal center, regenerating the catalyst and forming the final product.

The specific intermediates would include organopalladium(II) species and other catalyst-substrate complexes.

Derivatization for Library Synthesis

The strategic placement of three distinct functional groups—an amino group, a fluorine atom, and a methyl ester on a pyridine ring—makes this compound a highly valuable scaffold for the synthesis of diverse chemical libraries. The differential reactivity of these groups allows for a systematic and combinatorial approach to generate a multitude of derivatives. This section explores the key reactions at each functional site for the purpose of library generation.

The primary sites for derivatization on this compound are the amino group at the C5 position, the fluorine atom at the C6 position, and the methyl ester at the C3 position. Each of these sites can be selectively targeted under specific reaction conditions to introduce a wide array of chemical moieties, thereby enabling the exploration of a vast chemical space.

Acylation and Sulfonylation of the Amino Group:

The amino group is a versatile handle for derivatization through acylation and sulfonylation reactions. These reactions are typically high-yielding and can be performed with a large variety of commercially available acylating and sulfonylating agents. This allows for the introduction of diverse side chains, which can significantly influence the biological activity and physicochemical properties of the resulting compounds.

| Reaction Type | Reagent | Conditions | Product |

| Acylation | Acid Chloride (R-COCl) | Base (e.g., pyridine, triethylamine), Solvent (e.g., DCM, THF) | Amide |

| Acylation | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., HATU, HOBt, EDC), Base, Solvent | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., pyridine), Solvent (e.g., DCM) | Sulfonamide |

Nucleophilic Aromatic Substitution of the Fluorine Atom:

The fluorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. The reaction conditions can be tuned to favor substitution at this position while preserving the other functional groups.

| Nucleophile | Reagent | Conditions | Product |

| Amine | R-NH₂ | Base (e.g., K₂CO₃, Cs₂CO₃), High Temperature, Solvent (e.g., DMSO, NMP) | 6-amino-substituted pyridine |

| Alcohol | R-OH | Strong Base (e.g., NaH), Solvent (e.g., THF, DMF) | 6-alkoxy-substituted pyridine |

| Thiol | R-SH | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 6-thioether-substituted pyridine |

Modification of the Methyl Ester:

The methyl ester at the C3 position can be readily modified through hydrolysis or amidation. Hydrolysis of the ester to the corresponding carboxylic acid provides a new functional handle for further derivatization, such as amide bond formation with a diverse set of amines. Direct amidation of the ester is also possible, though it often requires harsher conditions.

| Reaction Type | Reagent | Conditions | Product |

| Hydrolysis | Base (e.g., LiOH, NaOH) | Solvent (e.g., THF/H₂O) | Carboxylic Acid |

| Amidation | Amine (R-NH₂) | High Temperature, Lewis Acid Catalyst (optional) | Amide |

By systematically applying these transformations in a combinatorial fashion, a large and diverse library of compounds can be synthesized from this compound. For instance, a library could be generated by first acylating the amino group with a set of 100 different acid chlorides, followed by nucleophilic substitution of the fluorine atom with a set of 50 different amines. This two-step sequence would theoretically yield a library of 5,000 distinct compounds. The subsequent hydrolysis of the ester and coupling with another set of amines could further expand the library size and chemical diversity. This strategic derivatization makes this compound a powerful building block in medicinal chemistry and drug discovery.

Applications As a Key Building Block in Complex Organic Synthesis

Construction of Diverse Heterocyclic Systems

The compound serves as a foundational element for the synthesis of various fused heterocyclic systems, which are prominent motifs in many biologically active compounds.

The inherent pyridine (B92270) core of methyl 5-amino-6-fluoronicotinate allows for the straightforward elaboration into more complex pyridine-fused systems. The amino and fluoro substituents provide handles for annulation reactions, where additional rings are built onto the existing pyridine framework. These reactions often proceed through nucleophilic aromatic substitution of the fluorine atom or through reactions involving the amino group, such as condensation and cyclization, to yield polycyclic aromatic structures.

The synthesis of pyrrolo-, pyrazolo-, and imidazo-pyridines from aminopyridine precursors is a well-established strategy in heterocyclic chemistry. beilstein-journals.org 5-Aminopyrazoles, for instance, are known to react with various bielectrophilic moieties to form pyrazoloazines. beilstein-journals.org The reactivity of the amino group in this compound is crucial for these transformations.

Pyrrolopyridines: These can be constructed through reactions that form a five-membered pyrrole (B145914) ring fused to the pyridine core.

Pyrazolopyridines: The synthesis of pyrazolopyridines can be achieved through several methods, including the [3+2] cycloaddition of N-aminopyridinium ylides with alkenes or alkynes. nih.govorganic-chemistry.org Another approach involves the condensation of 5-aminopyrazoles with suitable reagents to form fused pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org

Imidazopyridines: Imidazopyridines are readily synthesized from 2-aminopyridine (B139424) derivatives. e3s-conferences.org A variety of synthetic methods, including multicomponent reactions like the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), have been developed to access these scaffolds, which are of interest as potential PD-1/PD-L1 antagonists. nih.gov A novel method for synthesizing imidazopyridines involves a NaIO4/TBHP-promoted (3+2) cycloaddition. nih.gov

| Heterocycle | Synthetic Method | Key Reagents/Conditions |

| Pyrazolopyridines | [3+2] Cycloaddition | N-aminopyridinium ylides, alkenes/alkynes |

| Pyrazolo[3,4-b]pyridines | Condensation | 5-Aminopyrazoles, bielectrophiles |

| Imidazopyridines | Groebke–Blackburn–Bienaymé 3-CR | Aldehydes, aminopyridines, isocyanides |

| Imidazopyridines | (3+2) Cycloaddition | Propargyl alcohols, NaIO4/TBHP |

The synthesis of quinoline (B57606) and quinazolinone scaffolds often involves the annulation of a benzene (B151609) ring onto a pyridine or pyrimidine (B1678525) core, respectively. While direct conversion of this compound to these systems is less common, its derivatives can be employed in such synthetic strategies. The construction of quinolines can be achieved through various methods, including the Friedländer and Pfitzinger reactions, as well as more modern metal-catalyzed and radical-promoted cyclizations. organic-chemistry.orgmdpi.com

Total Synthesis of Complex Molecules Containing Nicotinate (B505614) Moieties

While specific examples of the total synthesis of complex natural products directly employing this compound are not extensively documented in the provided search results, the utility of related fluorinated amino acid derivatives in the synthesis of natural products and functional molecules is well-established. rsc.org The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex molecules where a substituted nicotinate moiety is a key structural feature. Synthetic strategies could involve elaboration of the existing functional groups to build up the target molecule's complexity.

Development of New Synthetic Methodologies Utilizing the Compound's Unique Functionality

The presence of both an amino group and a fluorine atom ortho to each other on the pyridine ring of this compound opens avenues for the development of novel synthetic methodologies. This arrangement allows for unique reactivity, such as directed ortho-metalation or vicarious nucleophilic substitution, to introduce further functionality onto the pyridine ring. The development of synthetic methods for fluorinated β-amino acids often relies on exploiting already fluorinated small molecules as building blocks. researchgate.net Similarly, this compound can serve as a platform for creating new fluorinated compounds. The synthesis of fluorinated pyrimidines and pyrazoles has been demonstrated using a fluorinated enolate salt, highlighting the utility of fluorinated building blocks. nih.govresearchgate.net

Role in Medicinal Chemistry Research and Drug Design Precursor/scaffold Focus

Design and Synthesis of Nicotinate-Derived Drug Candidates (Pre-clinical, in vitro focus)

The structure of methyl 5-amino-6-fluoronicotinate is a key component in the generation of novel drug candidates. Its utility is particularly evident in the synthesis of compounds at the preclinical and in vitro research stages, where rapid diversification of a core scaffold is essential for exploring structure-activity relationships.

The nicotinic acid framework is a recognized pharmacophore in the design of various enzyme inhibitors. While direct synthesis from this compound is not always explicitly detailed in broad reviews, the closely related fluorinated pyridine (B92270) and quinolone structures are central to potent inhibitors. For instance, the development of HIV-1 integrase inhibitors has heavily relied on scaffolds that incorporate key features present in this building block. nih.gov

HIV-1 integrase is a critical enzyme for viral replication, and inhibitors that chelate magnesium ions in the enzyme's active site are a major class of antiretroviral drugs. researchgate.net The design of these inhibitors often involves a scaffold capable of positioning heteroatoms to interact with these divalent metal cations. researchgate.net Research has shown that N-methyl pyrimidone and pyridopyrimidine derivatives are effective scaffolds for HIV-1 integrase inhibitors. researchgate.netnih.gov Modifications of these core structures, often involving fluorinated benzyl (B1604629) groups, are crucial for achieving high potency. nih.gov For example, 6-fluoro-4-quinolone-3-carboxylic acids have been synthesized and evaluated as potential HIV-1 integrase inhibitors, demonstrating that the fluorinated pyridine moiety is a key component for activity. nih.gov The synthesis of these complex molecules often starts from functionalized pyridine derivatives, such as those related to this compound. nih.gov

Table 1: Examples of Scaffolds for HIV-1 Integrase Inhibitors

| Scaffold Class | Key Features | Example Compound Activity |

|---|---|---|

| N-Methyl Pyrimidones | Structurally related to dihydroxypyrimidine-carboxamides, metabolically stable. | CIC95 of 65 nM in cell-based assays. nih.gov |

| Pyridopyrimidine-5-carbohydrazides | Feature a substituted benzylidene fragment, low cytotoxicity. | EC50 values ranging from 90 to 155 µM. researchgate.net |

The value of this compound extends to its role as a precursor for generating libraries of compounds whose biological activities are then predicted using computational methods. The reactive amino and ester groups allow for straightforward chemical modifications, creating a diverse set of derivatives. These derivatives can then be screened in silico against various biological targets.

For example, in the broader field of kinase inhibitor development, substituted aminopyridines are a common starting point. The fluorine atom can increase the acidity of the amine proton or engage in specific hydrogen bonds, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing multiple avenues for derivatization. These new structures can be evaluated for their potential to inhibit specific kinases or other enzymes through computational docking studies before committing to synthesis and in vitro testing.

Pharmacophore Elucidation through Chemical Modification

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential spatial arrangement of features necessary for biological activity. This compound is an ideal starting point for elucidating such pharmacophores. By systematically modifying each part of the molecule—the amino group, the fluorine atom, and the methyl ester—researchers can probe the structure-activity relationship (SAR) of a series of compounds.

For instance, converting the amino group to various amides, sulfonamides, or ureas can determine the necessity and optimal properties of a hydrogen bond donor at that position. The fluorine atom can be replaced with other halogens or a hydrogen atom to understand the role of electronics and sterics at that position. This systematic modification helps in building a 3D pharmacophore model, which can then guide the design of more potent and selective compounds. nih.gov

Ligand Design and Structure-Based Drug Design (Computational and Synthetic Aspects)

In structure-based drug design, the three-dimensional structure of a biological target is used to design ligands with high affinity and selectivity. The scaffold of this compound is well-suited for this approach. Computational chemists can use the core structure as a fragment in de novo design algorithms or as a template for virtual screening.

The pyridine ring can serve as a central scaffold to which different functional groups are attached to optimize interactions with the amino acid residues in a protein's binding site. The fluorine atom, for example, is often used to improve metabolic stability or to form specific interactions with the protein backbone. researchgate.net Docking studies can predict the binding mode of derivatives of this compound, and these predictions can then be validated through chemical synthesis and in vitro assays. This iterative cycle of computational design, synthesis, and testing is a hallmark of modern drug discovery.

Molecular Probes for Biochemical Research (excluding in vivo studies)

Beyond its role in therapeutic drug design, this compound can serve as a precursor for the synthesis of molecular probes. These are specialized molecules used to study biochemical pathways and protein function in a laboratory setting. For example, the amino group can be functionalized with a photoreactive group or a "clickable" handle like an alkyne. researchgate.net

Such modified molecules can be used in photoaffinity labeling experiments to identify the binding partners of a particular compound class within a complex biological sample. After binding to its target, the photoreactive group can be activated by UV light to form a covalent bond, allowing for subsequent identification and characterization of the target protein. While specific examples starting directly from this compound are not prominently documented, its structure is analogous to precursors used for such applications, like 5-amino-6-D-ribitylaminouracil (5-A-RU), which is used to generate tools for studying MAIT cells in immunology research. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of Methyl 5 Amino 6 Fluoronicotinate

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. For a molecule like Methyl 5-Amino-6-fluoronicotinate, DFT calculations, often using a basis set such as B3LYP/6-311g++(d,p), can elucidate its fundamental electronic properties. researchgate.net

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

For substituted pyridines, the distribution of HOMO and LUMO is significantly influenced by the nature and position of the substituents. researchgate.net In this compound:

The HOMO is expected to be localized primarily on the aminopyridine ring, with significant contributions from the amino group. The lone pair of the amino nitrogen and the π-system of the ring would be the main contributors, making these sites susceptible to electrophilic attack.

The LUMO is likely to be distributed over the pyridine (B92270) ring and the electron-withdrawing methyl nicotinate (B505614) group. The presence of the electronegative fluorine atom and the ester group lowers the LUMO energy, indicating that the molecule can act as an electron acceptor.

A smaller HOMO-LUMO gap suggests higher reactivity. In a study of pyridine derivatives, 6-fluoropyridine-3-amine was found to have a low HOMO-LUMO gap, indicating higher reactivity. researchgate.net This suggests that this compound would also be a reactive species.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org These maps illustrate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MESP map would likely reveal:

Negative Potential (Red/Yellow): The most negative potential is expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl group in the methyl ester. researchgate.net These regions are the most likely sites for hydrogen bonding and interactions with electrophiles. mdpi.com The amino group also contributes to the negative potential.

Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atoms of the amino group and the methyl group of the ester, making them susceptible to nucleophilic attack. researchgate.net The fluorine atom, despite its high electronegativity, creates a complex potential landscape, influencing the reactivity of adjacent positions.

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. The energy landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. nih.govnih.gov For this compound, the key rotatable bonds are those associated with the amino group and the methyl ester substituent.

The rotation around the C-N bond of the amino group and the C-C bond connecting the ester group to the pyridine ring will define the molecule's conformational space. The energy landscape would likely show several low-energy conformers. nih.gov The preferred conformation will be a balance between steric hindrance and electronic interactions (e.g., potential for intramolecular hydrogen bonding). The planarity of the amino group with respect to the pyridine ring would influence the degree of conjugation and, consequently, the electronic properties of the molecule.

Prediction of Chemical Reactivity and Selectivity

The electronic properties and the presence of specific functional groups on the pyridine ring allow for the prediction of its chemical reactivity. The combination of an amino group (electron-donating) and a fluorine atom and a methyl carboxylate group (electron-withdrawing) creates a push-pull system that dictates its reactivity.

The presence of a fluorine atom on the pyridine ring is particularly significant. Fluoropyridines are known to be highly susceptible to nucleophilic aromatic substitution (SNAr), often being more reactive than their chloro- or bromo-analogues. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine. acs.org

In this compound, the fluorine atom is at the 6-position, which is ortho to the ring nitrogen. This position is activated towards nucleophilic attack. Therefore, it is predicted that the molecule would readily undergo SNAr reactions at the C6 position, where the fluorine atom would be displaced by a nucleophile. The amino group at the 5-position would further influence the regioselectivity of such reactions.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies are essential in modern drug discovery to predict the biological activity and pharmacokinetic properties of new chemical entities. chemrevlett.comtandfonline.com This is often achieved by calculating molecular descriptors. nih.gov

Descriptors Calculation (e.g., TPSA, LogP, H_Acceptors, H_Donors, Rotatable_Bonds)

Molecular descriptors provide a quantitative measure of a molecule's physicochemical properties. These descriptors are widely used to assess a compound's "drug-likeness" and to build QSAR models. nih.govyoutube.com

For this compound, the key descriptors can be estimated using computational tools:

| Descriptor | Predicted Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | ~70-90 Ų | TPSA is a good indicator of a drug's oral bioavailability and membrane permeability. researchgate.net A value below 140 Ų is generally considered favorable for good intestinal absorption. researchgate.net |

| LogP (Octanol-Water Partition Coefficient) | ~1.5-2.5 | LogP measures the lipophilicity of a molecule. Values in this range suggest a good balance between solubility and permeability, which is important for absorption and distribution. |

| Hydrogen Bond Acceptors | 4 | The number of hydrogen bond acceptors (typically N and O atoms) influences solubility and binding to biological targets. numberanalytics.com |

| Hydrogen Bond Donors | 1 (from the amino group) | The number of hydrogen bond donors impacts solubility and target binding. nih.govnumberanalytics.com |

| Number of Rotatable Bonds | 2 | A lower number of rotatable bonds (generally ≤ 10) is associated with better oral bioavailability. youtube.com |

These predicted values suggest that this compound possesses physicochemical properties that are generally favorable for a potential drug candidate, making it an interesting scaffold for further investigation in medicinal chemistry.

Absence of Specific Research Data for this compound

While the fields of computational chemistry and molecular modeling are robust, research tends to focus on compounds with known biological activity or those that are part of active drug discovery programs. The lack of published studies for this compound suggests that it may not have been a primary focus of such investigations to date.

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested under the specified outline, because the foundational research is not available. Generating hypothetical data would not be scientifically accurate or informative.

Should research on this compound be published in the future, a detailed analysis based on the provided outline could be completed.

Specialized Applications in Chemical Research

Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. The functional groups on Methyl 5-Amino-6-fluoronicotinate provide a rich platform for designing novel supramolecular structures through the precise control of non-covalent interactions.

While specific studies detailing the use of this compound in co-crystals or Metal-Organic Frameworks (MOFs) are not widely documented, its molecular structure makes it an excellent theoretical candidate for such applications.

Co-crystal Formation: The compound possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the pyridine (B92270) nitrogen, ester carbonyl oxygen, and fluorine atom). This allows it to form robust hydrogen-bonded networks with other molecules (co-formers), particularly those containing carboxylic acid or amide groups, to create multi-component crystals with tailored physical properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. After hydrolysis of its ester to a carboxylate, this compound can act as a multidentate organic linker. The pyridine nitrogen and the carboxylate group can coordinate to metal centers, while the amino and fluoro groups can decorate the pores of the resulting framework, imparting specific functionality such as selective gas adsorption or catalysis. The use of amino-functionalized linkers is a known strategy to enhance the properties of MOFs. nih.govnih.gov

The solid-state structure of this compound would be governed by a variety of non-covalent interactions that dictate its crystal packing. Based on its functional groups, the following interactions are expected to be prominent:

Hydrogen Bonding: The primary amine group (N-H) is a strong hydrogen bond donor. It can form robust hydrogen bonds with the pyridine nitrogen (N-H···N) or the carbonyl oxygen (N-H···O=C) of neighboring molecules, leading to the formation of chains, tapes, or sheets within the crystal lattice. The fluorine atom can also act as a weak hydrogen bond acceptor.

Other Interactions: Weaker C-H···O and C-H···F interactions are also likely to play a role in the fine-tuning of the molecular packing. The interplay of these varied non-covalent forces is crucial for determining the final supramolecular architecture.

| Potential Non-covalent Interaction | Donor Group/Atom | Acceptor Group/Atom | Significance in Crystal Packing |

| Hydrogen Bonding | Amino (N-H) | Pyridine (N) | Primary structural motif |

| Hydrogen Bonding | Amino (N-H) | Carbonyl (O=C) | Directs molecular assembly |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilizes layered structures |

| Weak Hydrogen Bonding | Aromatic (C-H) | Carbonyl (O=C) | Fine-tunes packing |

| Weak Hydrogen Bonding | Aromatic (C-H) | Fluorine (F) | Influences conformation |

This table outlines the predicted non-covalent interactions based on the compound's functional groups, which are fundamental concepts in supramolecular chemistry. researchgate.net

Applications in Materials Science (if emergent)

The application of this compound in materials science is an emerging area with potential yet to be fully explored. The presence of the fluorinated pyridine core suggests possibilities in the design of novel organic materials with tailored electronic and photophysical properties. For instance, it could be investigated as a component in the synthesis of:

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the fluorine atom and the pyridine ring could be beneficial in creating materials with suitable energy levels for use in electron-transporting or emissive layers of OLED devices.

Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials in OPV cells, the electronic properties of the molecule could be fine-tuned to optimize charge separation and transport.

Liquid Crystals: The rigid, aromatic core of the molecule could be incorporated into larger structures to induce liquid crystalline behavior.

Further research is required to establish the viability and performance of materials derived from this compound in these applications.

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govnih.gov Future research on Methyl 5-Amino-6-fluoronicotinate should prioritize the development of environmentally benign synthetic protocols.

Current synthetic approaches to pyridine (B92270) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. vcu.edubeilstein-journals.org Green alternatives could include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds like quinolines and nicotinic acid derivatives. nih.govnih.gov Applying microwave irradiation to the key condensation or cyclization steps in the synthesis of this compound could offer a more efficient and less energy-intensive route. nih.gov

Solvent-Free or Aqueous-Based Reactions: The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards greener synthesis. conicet.gov.arrsc.org Research into one-pot, multicomponent reactions in aqueous media or using recyclable catalysts like heteropolyacids or magnetic nanoparticles could provide a direct and cleaner pathway to this and related compounds. conicet.gov.arrsc.org

Catalyst-Free Approaches: Developing catalyst-free multicomponent reactions is a key goal in green chemistry. researchgate.netacs.org Exploration of such methods for constructing the substituted pyridine ring could simplify procedures and reduce costs and metal contamination. researchgate.net

| Parameter | Conventional Synthesis (Hypothetical) | Potential Green Synthesis |

|---|---|---|

| Solvent | Organic solvents (e.g., Toluene, DMF) | Water, Ethanol (B145695), or solvent-free conditions conicet.gov.arrsc.org |

| Catalyst | Homogeneous metal catalysts | Heterogeneous recyclable catalysts (e.g., magnetic nanoparticles) or catalyst-free rsc.orgacs.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound nih.govnih.gov |

| Reaction Steps | Multiple, sequential steps with intermediate isolation beilstein-journals.org | One-pot, multicomponent reactions conicet.gov.arresearchgate.net |

| Waste Profile | High E-factor (significant solvent and reagent waste) | Lower E-factor, atom-economical |

Exploration of Unconventional Reaction Pathways

Beyond improving existing synthetic routes, future research should explore unconventional reaction pathways to functionalize the this compound scaffold. The electron-deficient nature of the pyridine ring presents challenges but also opportunities for novel transformations. researchgate.netbeilstein-journals.org

Key areas for exploration include:

Direct C-H Functionalization: This strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical approach to creating new C-C or C-heteroatom bonds. researchgate.netacs.org Research could focus on transition-metal-catalyzed C-H alkylation or arylation at the C2 or C4 positions of the pyridine ring, leveraging the directing effects of the existing substituents. beilstein-journals.org

Photocatalysis and Radical Chemistry: Photochemical methods offer mild conditions for generating radical intermediates that can participate in unique bond-forming reactions. nih.govacs.org The generation of pyridinyl radicals from the parent scaffold could enable novel C4-selective functionalization, diverging from classical Minisci-type reactivity. nih.govacs.org This approach could be used to introduce a wide range of alkyl and aryl groups. rsc.org

Dearomatization-Rearomatization Strategies: Temporary dearomatization of the pyridine ring can alter its reactivity, allowing for functionalization at positions that are typically difficult to access, such as the meta-position (C3/C5). researchgate.net Investigating such pathways could unlock new avenues for diversifying the compound's structure.

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for streamlined multi-step synthesis and scale-up. researchgate.netacs.org The synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic systems has been shown to benefit greatly from flow technology. mdpi.comuc.ptresearchgate.net

Future work on this compound could involve:

Developing a Continuous Flow Synthesis: A key objective would be to convert the entire synthetic sequence into a continuous flow process. researchgate.net This would involve optimizing each reaction step (e.g., condensation, cyclization, functional group manipulation) in individual flow reactor modules and then telescoping them into a single, uninterrupted sequence. acs.orguc.pt

Improving Safety and Efficiency: The N-oxidation of pyridines and reactions involving hazardous reagents or unstable intermediates can be performed more safely in microreactors due to the small reaction volumes and superior temperature control. researchgate.net A flow process for producing this compound could lead to higher yields and purity while minimizing risks. vcu.edu

Automated Optimization and Scale-Up: Flow chemistry systems can be integrated with automated optimization platforms to rapidly screen reaction conditions (temperature, pressure, residence time, stoichiometry), accelerating the development of a robust and scalable manufacturing process.

Advanced Computational Model Refinement

Computational chemistry is a powerful tool for understanding reaction mechanisms, predicting molecular properties, and guiding synthetic efforts. For a fluorinated heterocycle like this compound, computational modeling can provide invaluable insights.

Future research should focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT), researchers can model the transition states and reaction pathways for various synthetic transformations. This can help explain observed regioselectivity in C-H functionalization reactions or predict the feasibility of novel cyclization strategies. researchgate.net